7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Description
Historical Development of Triazolopyrimidine Derivatives
The historical development of triazolopyrimidine derivatives traces back to the early investigations of nitrogen-containing heterocyclic compounds in the mid-twentieth century. Initial research focused on understanding the fundamental chemistry of fused ring systems containing multiple nitrogen atoms, with particular emphasis on their electronic properties and synthetic accessibility. The early synthesis methods involved challenging cyclization reactions that required careful optimization of reaction conditions and reagent selection to achieve acceptable yields.
Pioneering work in the 1970s established the foundational synthetic approaches for triazolopyrimidine construction, including the annulation of 1,2,4-triazole nucleus to pyrimidine and the reverse approach of pyrimidine annulation to 1,2,4-triazole structures. These methodologies provided the groundwork for subsequent developments in the field and enabled the systematic exploration of various substitution patterns and isomeric forms. The discovery that triazolopyrimidines could exist in eight possible isomeric structures opened new avenues for structural diversity and biological activity optimization.
The development of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine specifically emerged from efforts to create halogenated derivatives with enhanced biological activity and improved synthetic accessibility. Early synthetic routes involved the reaction of appropriately substituted pyrimidine precursors with triazole-forming reagents under controlled conditions. These methods often required multiple steps and careful purification procedures to obtain the desired product with high purity and yield.
Research in the 1980s and 1990s witnessed significant advances in understanding the electronic properties and crystal structures of triazolopyrimidine derivatives. Crystal structure analyses revealed important insights into the tautomeric preferences and metal coordination capabilities of these compounds. The determination that certain triazolopyrimidine derivatives existed preferentially as specific tautomers provided crucial information for subsequent molecular design efforts and helped explain their distinct biological activities.
The modern era of triazolopyrimidine chemistry has been characterized by sophisticated synthetic methodologies and comprehensive biological evaluations. Contemporary approaches have incorporated green chemistry principles, microwave-assisted synthesis, and flow chemistry techniques to improve efficiency and reduce environmental impact. These advances have made compounds like this compound more accessible for research and potential therapeutic applications.
Properties
IUPAC Name |
7-chloro-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGKTNNLQRDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425866 | |
| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21323-71-7 | |
| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Example Protocol:
-
Dissolve 3-amino-5-chloro-1-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.
-
Reflux for 12 hours, followed by cooling to precipitate the intermediate.
-
Chlorinate the intermediate using POCl₃ (3.0 eq) at 110°C for 4 hours.
Chlorination of Hydroxytriazolopyrimidine Intermediates
Hydroxytriazolopyrimidines serve as key precursors for introducing the chlorine substituent. The hydroxyl group at position 7 is replaced via treatment with phosphoryl chloride (POCl₃), a reaction optimized for both laboratory and industrial scales.
Industrial-Scale Chlorination
Critical Data:
Post-Synthetic Methylation Strategies
Introducing the methyl group at position 3 can be achieved via alkylation of pre-formed triazolopyrimidines. This method is favored when functional group compatibility limits direct synthesis.
Alkylation with Methyl Iodide
-
Substrate: 7-Chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine.
-
Conditions: Methyl iodide (1.5 eq), K₂CO₃ (2.0 eq) in DMF at 60°C.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the triazole nitrogen attacks the methyl iodide. Steric hindrance at position 3 necessitates prolonged reaction times (24–48 hours).
Diazotization and Cyclization Routes
Alternative pathways involve diazotization of aminopyrimidines followed by cyclization. This method is less common but offers scalability for high-throughput applications.
Key Steps:
-
Diazotize 3-amino-5-chloropyrimidine with NaNO₂/HCl at 0–5°C.
-
Isolate the product via vacuum filtration.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Diazotization | 55 | 90 |
| Cyclocondensation | 75 | 95 |
Industrial Production and Optimization
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors have been adopted to improve reaction control and throughput.
Process Enhancements:
-
Solvent Recycling: Ethanol recovery systems reduce material costs.
-
Automated pH Adjustment: Ensures consistent intermediate quality.
-
Byproduct Management: POCl₃ byproducts are neutralized with aqueous NaHCO₃.
Analytical Characterization
Post-synthetic analysis ensures compliance with regulatory standards. Key techniques include:
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Introduction to 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
This compound is a heterocyclic compound that has garnered attention due to its diverse applications in scientific research, particularly in medicinal chemistry and biological evaluation. This compound is characterized by its unique triazole and pyrimidine structures, which contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a scaffold in drug development. Its derivatives have shown promise as inhibitors of various biological targets:
- USP28 Inhibition : Recent studies have identified derivatives of this compound as potent inhibitors of Ubiquitin-specific protease 28 (USP28), which plays a role in cancer progression. These findings suggest potential applications in cancer therapeutics .
Antiplatelet Activity
Research has demonstrated that certain analogues of this compound exhibit significant antiplatelet activity. This property is particularly relevant for developing treatments for cardiovascular diseases. A study highlighted that modifications to the side chains of this compound could enhance its efficacy as an antiplatelet agent .
Antibacterial Properties
Some derivatives of this compound have also been evaluated for their antibacterial activity. While the primary focus has been on antiplatelet effects, specific modifications have resulted in compounds that show promising antibacterial properties against various pathogens .
Synthetic Applications
The synthetic versatility of this compound allows it to be used as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound can bind to active sites or allosteric sites, disrupting normal cellular functions and leading to the death of the pathogen . The exact pathways and targets vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of triazolo[4,5-d]pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Key analogs include:
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Cytotoxicity and Lipophilicity
Studies on oxazolo[4,5-d]pyrimidines (a related scaffold) reveal that high logP values (>5.5) correlate with cytotoxicity due to increased membrane permeability and non-specific intracellular binding . For triazolo[4,5-d]pyrimidines, analogs like 3-phenethyl (logP ~5.0) may face similar toxicity challenges, whereas the 3-methyl derivative (logP ~2.5) likely has a safer profile.
Biological Activity
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features contribute to various biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Molecular Formula : CHClN
- Molecular Weight : 169.57 g/mol
- CAS Number : 21323-71-7
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
- In vitro assays demonstrated that compounds with similar triazole-pyrimidine structures exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB453 and MCF-7. For instance, one derivative showed an IC value of 29.1 µM against MDA-MB453 cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 7-Chloro-3-methyl | MDA-MB453 | 29.1 |
| Similar Derivative | MCF-7 | 15.3 |
Antibacterial Activity
The compound has also shown promising antibacterial properties:
- Studies indicate that derivatives of triazolo-pyrimidines exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of chlorine and methyl groups enhances this activity .
| Bacteria | Activity Observed |
|---|---|
| Staphylococcus aureus | Yes |
| Escherichia coli | Yes |
Antiviral Activity
Research indicates that this compound may possess antiviral properties:
- A study highlighted its effectiveness against Zika virus (ZIKV) and Dengue virus (DENV), with EC values reported at 2.4 µM and 1.4 µM respectively . This suggests potential for development as an antiviral agent.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have been documented regarding the efficacy of triazolo-pyrimidine derivatives:
- Anticancer Study : A derivative was tested against multiple cancer cell lines and demonstrated selective cytotoxicity with minimal effects on normal cells.
- Antibacterial Efficacy : A series of derivatives were synthesized and tested for their antibacterial activity, showing a correlation between structural modifications and increased potency.
Q & A
Q. How are crystallographic data (e.g., unit cell parameters) used to resolve polymorphic forms?
- Methodology :
- Compare experimental PXRD patterns with simulated data from single-crystal structures ().
- DSC/TGA to identify thermal transitions associated with polymorphs.
- Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .
Comparative & Mechanistic Studies
Q. How does 7-Chloro-3-methyl-3H-triazolopyrimidine compare to fluorinated analogs in target selectivity?
Q. What mechanistic insights explain contradictory cytotoxicity results in different cell lines?
- Methodology :
- RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines.
- CRISPR screens to pinpoint genetic modifiers of compound efficacy.
- Metabolomics (LC-MS) to assess metabolic activation or detoxification pathways .
Safety & Handling
Q. What precautions are recommended for handling 7-Chloro-3-methyl-3H-triazolopyrimidine in lab settings?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy ().
- Store under inert gas (argon) to prevent hydrolysis of the chloro substituent.
- Dispose via incineration following EPA guidelines for halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
